2-Chloro-4-(difluoromethyl)-1-nitrobenzene
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Overview
Description
3-Chloro-4-nitrobenzodifluoride is an organic compound with the molecular formula C7H4ClF2NO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and two fluorine atoms. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-nitrobenzodifluoride typically involves the nitration of 3-chloro-4-fluorobenzotrifluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective nitration of the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of 3-chloro-4-nitrobenzodifluoride can be achieved through a continuous flow process. This method involves the use of a nitration reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-nitrobenzodifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted products.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Aqueous sodium hydroxide or other nucleophilic reagents.
Major Products Formed
Reduction: 3-chloro-4-aminobenzodifluoride.
Substitution: 3-hydroxy-4-nitrobenzodifluoride.
Scientific Research Applications
3-Chloro-4-nitrobenzodifluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-chloro-4-nitrobenzodifluoride involves its ability to act as an electron donor or acceptor, depending on the reaction conditions. The nitro group can participate in electron transfer reactions, while the chlorine and fluorine atoms can influence the compound’s reactivity through inductive and resonance effects. These properties make it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-nitrobenzotrifluoride: Similar in structure but with three fluorine atoms instead of two.
4-Chloro-3-nitrobenzotrifluoride: Another closely related compound with different substitution patterns on the benzene ring.
Uniqueness
3-Chloro-4-nitrobenzodifluoride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-5-3-4(7(9)10)1-2-6(5)11(12)13/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOREFYVKMTZRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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